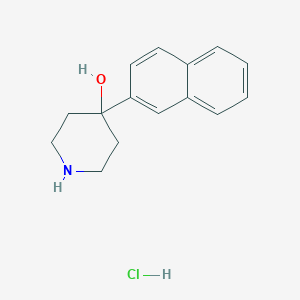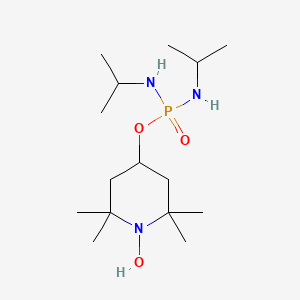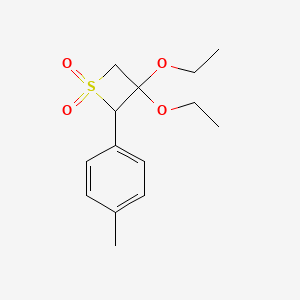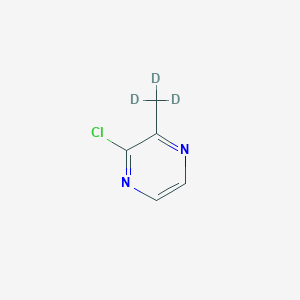![molecular formula C22H19N3 B14011742 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline CAS No. 32812-40-1](/img/structure/B14011742.png)
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline is a heterocyclic compound that features a quinoline core structure substituted with a diphenylhydrazinylmethyl group. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as ethanol or methanol . The reaction typically requires heating under reflux conditions for several hours to ensure complete conversion.
Another method involves the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction between 2-chloroquinoline and phenylhydrazine . This method may also involve the use of a reducing agent, such as sodium borohydride, to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Applications De Recherche Scientifique
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(1,2-Diphenylhydrazinyl)methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[(1,2-Diphenylhydrazinyl)methyl]quinoline can be compared with other similar compounds, such as:
2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring, which has different biological activities and applications.
Diphenylhydrazine: A compound with a similar diphenylhydrazinyl group but lacking the quinoline core, which has distinct chemical reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components .
Propriétés
Numéro CAS |
32812-40-1 |
|---|---|
Formule moléculaire |
C22H19N3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H19N3/c1-3-10-19(11-4-1)24-25(21-12-5-2-6-13-21)17-20-16-15-18-9-7-8-14-22(18)23-20/h1-16,24H,17H2 |
Clé InChI |
BQRJMSMMOOFKKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN(CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)






